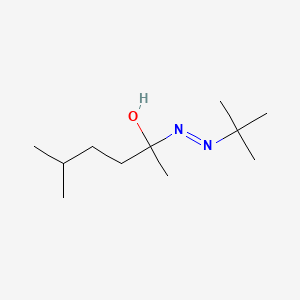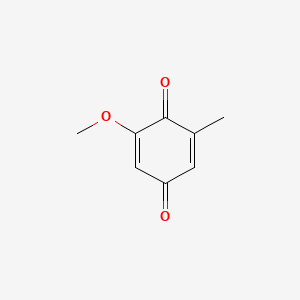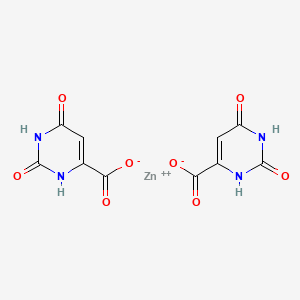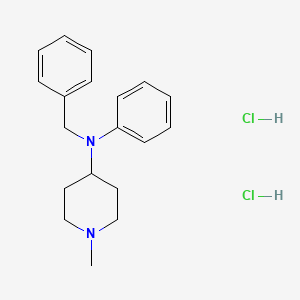![molecular formula C17H22N4O3S B1221624 N-butan-2-yl-N-[2-[(4-methoxyphenyl)methylamino]-2-oxoethyl]-4-thiadiazolecarboxamide](/img/structure/B1221624.png)
N-butan-2-yl-N-[2-[(4-methoxyphenyl)methylamino]-2-oxoethyl]-4-thiadiazolecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-butan-2-yl-N-[2-[(4-methoxyphenyl)methylamino]-2-oxoethyl]-4-thiadiazolecarboxamide is an organooxygen compound and an organonitrogen compound. It derives from an alpha-amino acid.
Applications De Recherche Scientifique
Biological Activity and Applications
N-butan-2-yl-N-[2-[(4-methoxyphenyl)methylamino]-2-oxoethyl]-4-thiadiazolecarboxamide belongs to the class of 1,3,4-thiadiazole containing compounds. These compounds exhibit a range of biological activities and have garnered interest for their diverse applications:
Antimicrobial Properties : Thiadiazole derivatives demonstrate potential as antibacterial and antifungal agents. This is attributed to the structural properties of the 1,3,4-thiadiazole moiety, which contributes to their antimicrobial efficacy (Ameen & Qasir, 2017).
Potential in Pain Management : Some derivatives show efficacy in rat models of acute, inflammatory, and neuropathic pain. Their biological activity is linked to their selective inhibition of certain transporters, such as the norepinephrine transporter, suggesting their potential in pain management (O'Neill et al., 2011).
Anticancer Activity : Certain thiadiazole derivatives have shown promising anticancer activity. The pharmacophore hybridization approach, which involves combining different molecular fragments like thiadiazole, has been utilized to design compounds with potential anticancer properties (Yushyn, Holota, & Lesyk, 2022).
Nematocidal Activity : Certain 1,3,4-thiadiazole derivatives have shown effective nematocidal activity against Bursaphelenchus xylophilus, indicating their potential as lead compounds in developing nematicides (Liu, Wang, Zhou, & Gan, 2022).
Photodynamic Therapy for Cancer : Derivatives of thiadiazole have been studied for their use in photodynamic therapy, particularly in the treatment of cancer. Their properties as photosensitizers, including high singlet oxygen quantum yield, are particularly valuable for this application (Pişkin, Canpolat, & Öztürk, 2020).
Corrosion Inhibition : Thiadiazole derivatives have been explored for their role as corrosion inhibitors, particularly for mild steel in acidic environments. This application leverages their chemical interaction with metal surfaces (Olasunkanmi, Kabanda, & Ebenso, 2016).
Propriétés
Nom du produit |
N-butan-2-yl-N-[2-[(4-methoxyphenyl)methylamino]-2-oxoethyl]-4-thiadiazolecarboxamide |
|---|---|
Formule moléculaire |
C17H22N4O3S |
Poids moléculaire |
362.4 g/mol |
Nom IUPAC |
N-butan-2-yl-N-[2-[(4-methoxyphenyl)methylamino]-2-oxoethyl]thiadiazole-4-carboxamide |
InChI |
InChI=1S/C17H22N4O3S/c1-4-12(2)21(17(23)15-11-25-20-19-15)10-16(22)18-9-13-5-7-14(24-3)8-6-13/h5-8,11-12H,4,9-10H2,1-3H3,(H,18,22) |
Clé InChI |
CFAQSQUURJCGNX-UHFFFAOYSA-N |
SMILES |
CCC(C)N(CC(=O)NCC1=CC=C(C=C1)OC)C(=O)C2=CSN=N2 |
SMILES canonique |
CCC(C)N(CC(=O)NCC1=CC=C(C=C1)OC)C(=O)C2=CSN=N2 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[1-(2-methylpropyl)-3-pyrazolo[3,4-b]quinolinyl]benzenesulfonamide](/img/structure/B1221541.png)
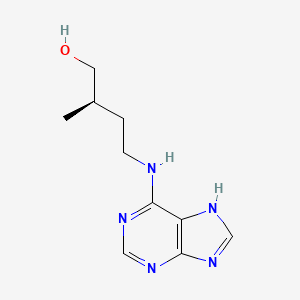

![(1R,5S,9R)-3,12-dimethyl-8-methylidene-6,18-dioxatricyclo[14.2.1.05,9]nonadeca-3,12,16(19)-triene-7,17-dione](/img/structure/B1221545.png)

![9-Thia-1,3,6,8-tetraazatricyclo[4.3.1.1(3,8)]undecane 9,9-dioxide](/img/structure/B1221549.png)

